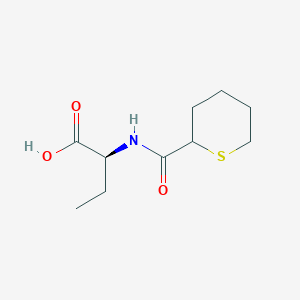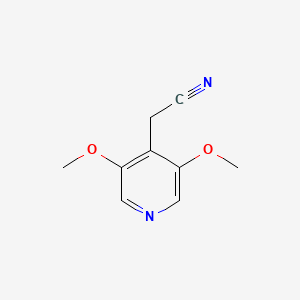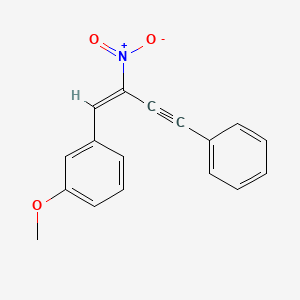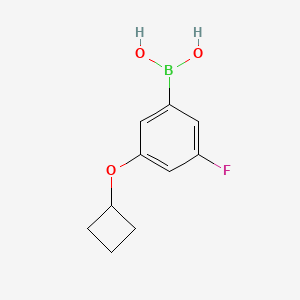
(3-Cyclobutoxy-5-fluorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyclobutoxy-5-fluorophenyl)boronic acid is an organoboron compound with the molecular formula C10H12BFO3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . The presence of both a cyclobutoxy group and a fluorine atom on the phenyl ring makes this compound unique and potentially useful in various chemical applications.
Méthodes De Préparation
The primary method for synthesizing (3-Cyclobutoxy-5-fluorophenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
(3-Cyclobutoxy-5-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide.
Applications De Recherche Scientifique
(3-Cyclobutoxy-5-fluorophenyl)boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Cyclobutoxy-5-fluorophenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the boronic acid moiety interacts with the active site of the enzyme, blocking its activity . The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
(3-Cyclobutoxy-5-fluorophenyl)boronic acid can be compared with other fluorinated boronic acids, such as:
3-Fluorophenylboronic acid: Similar in structure but lacks the cyclobutoxy group, making it less sterically hindered.
3,5-Difluorophenylboronic acid: Contains two fluorine atoms, which can enhance its reactivity and acidity.
The presence of the cyclobutoxy group in this compound provides additional steric bulk, which can influence its reactivity and selectivity in chemical reactions.
Propriétés
Formule moléculaire |
C10H12BFO3 |
|---|---|
Poids moléculaire |
210.01 g/mol |
Nom IUPAC |
(3-cyclobutyloxy-5-fluorophenyl)boronic acid |
InChI |
InChI=1S/C10H12BFO3/c12-8-4-7(11(13)14)5-10(6-8)15-9-2-1-3-9/h4-6,9,13-14H,1-3H2 |
Clé InChI |
GOUSIFULHOCHMZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)F)OC2CCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B13024053.png)
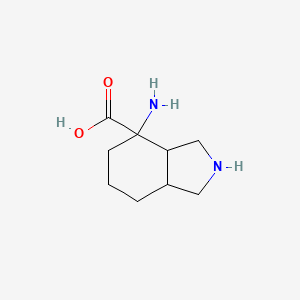
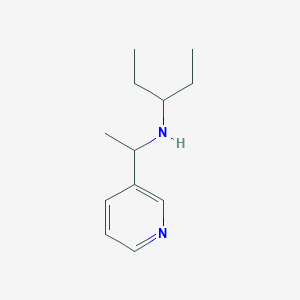
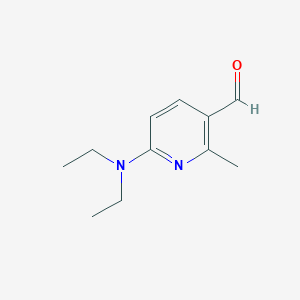
![5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13024098.png)
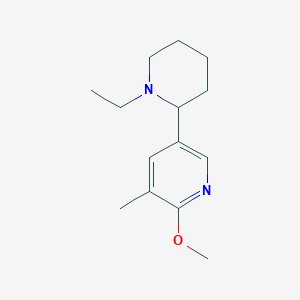
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride](/img/structure/B13024106.png)
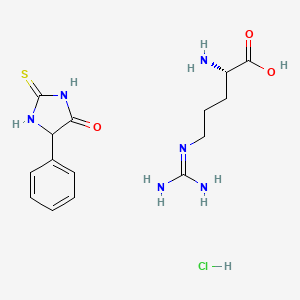
![4,10-Dioxatricyclo[5.2.1.02,6]decan-8-en-3-one](/img/structure/B13024119.png)
![tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13024123.png)
